Crystal Structure Analysis of 2-(2-Naphthalenyl)-4-(trifluoromethyl)-1H-imidazole: A Comprehensive Technical Guide
Crystal Structure Analysis of 2-(2-Naphthalenyl)-4-(trifluoromethyl)-1H-imidazole: A Comprehensive Technical Guide
Executive Summary
The compound 2-(2-naphthalenyl)-4-(trifluoromethyl)-1H-imidazole represents a privileged structural motif at the intersection of medicinal chemistry and advanced materials science. The strategic incorporation of a trifluoromethyl ( −CF3 ) group onto the imidazole core significantly enhances lipophilicity and metabolic stability, making it an invaluable building block for active pharmaceutical ingredients (APIs) and covalent organic frameworks 1. Concurrently, the 2-naphthyl substituent introduces an extended π -system capable of robust intermolecular π−π stacking, a feature frequently exploited in the design of kinase inhibitors and axially chiral catalysts 2.
Understanding the precise three-dimensional arrangement, hydrogen-bonding networks, and conformational dynamics of this molecule via single-crystal X-ray diffraction (SCXRD) is paramount. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, diffraction analysis, and structural refinement of this complex fluorinated heterocycle.
Structural Rationale & Molecular Design
The crystallographic behavior of 2-(2-naphthalenyl)-4-(trifluoromethyl)-1H-imidazole is dictated by three competing intermolecular forces:
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Hydrogen Bonding: The 1H-imidazole ring acts as both a hydrogen bond donor (N-H) and acceptor (bare N). In the solid state, this typically drives the formation of infinite 1D catemeric chains or discrete dimers 3.
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π−π Stacking: The planar 2-naphthyl system promotes offset face-to-face stacking, which heavily influences the packing density and space group symmetry 4.
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Fluorine Interactions: The −CF3 group introduces highly directional C−F⋯H and C−F⋯π interactions, but also introduces significant rotational entropy that must be managed during data collection.
Experimental Methodologies
Protocol 1: Self-Validating Crystal Growth
Causality: The amphiphilic nature of the molecule—a polar hydrogen-bonding imidazole core paired with a highly lipophilic naphthyl and −CF3 group—makes standard slow evaporation prone to yielding amorphous powders. Vapor diffusion provides the precise kinetic control over supersaturation required for ordered nucleation.
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mg of synthesized compound in 0.5 mL of Tetrahydrofuran (THF) in a 2 mL inner glass vial. Ensure complete dissolution (solution must be optically clear).
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Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of n-Hexane (the antisolvent).
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Diffusion: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at a constant 293 K for 48–72 hours.
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Validation Check (Self-Validating System): Harvest the resulting solids and immediately submerge them in Paratone-N oil. Inspect under a cross-polarized optical microscope. The presence of sharp, uniform extinction every 90° of rotation confirms single-crystal birefringence. If the solid remains dark or scatters light diffusely, it is an amorphous precipitate, and the solvent ratio must be adjusted before proceeding to X-ray analysis.
Fig 1: Self-validating crystal growth and harvesting workflow for fluorinated imidazoles.
Protocol 2: X-Ray Diffraction Data Collection
Causality: −CF3 groups possess exceptionally low rotational energy barriers, often resulting in severe dynamic disorder at room temperature. To mitigate this, data collection must be performed at cryogenic temperatures to freeze out the rotamers, yielding higher resolution data and minimizing thermal ellipsoids (B-factors) 5.
Step-by-Step Methodology:
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Mounting: Mount a validated birefringent crystal (approx. 0.15×0.10×0.05 mm) on a MiTeGen loop.
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Cryocooling: Flash-cool the crystal to 100 K directly on the goniometer using an Oxford Cryosystems nitrogen stream.
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Data Acquisition: Collect diffraction frames using a diffractometer equipped with a microfocus Mo-K α source ( λ=0.71073 Å) and a photon-counting pixel array detector.
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Validation Check (Self-Validating System): Process the initial frames using integration software (e.g., SAINT or CrysAlisPro). Monitor the internal agreement factor ( Rint ). An Rint<0.05 validates the chosen Laue symmetry and confirms that the empirical absorption correction (multi-scan) is functioning correctly. If Rint>0.10 , the crystal is likely twinned or suffering from radiation damage, and data collection must be aborted.
Crystallographic Refinement & Disorder Modeling
Protocol 3: Phase Solution and Anisotropic Refinement
Causality: Even at 100 K, the −CF3 group may exhibit static positional disorder (e.g., two orientations rotated by 60°). If the fluorine atoms show highly elongated thermal ellipsoids during initial anisotropic refinement, explicit disorder modeling is required to achieve a chemically sensible model.
Step-by-Step Methodology:
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Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT) to locate the heavy atoms (C, N, F).
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Initial Refinement: Refine the non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).
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Disorder Modeling: If the −CF3 group is disordered, split the fluorine positions into two distinct sets (e.g., F1A/F2A/F3A and F1B/F2B/F3B) using the PART 1 and PART 2 instructions. Assign a free variable to their relative occupancies.
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Restraints: Apply geometric restraints (SADI or DFIX for C−F and F⋯F distances) and rigid-bond thermal restraints (SIMU and RIGU) to stabilize the refinement of the split positions.
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Validation Check (Self-Validating System): The refinement is considered strictly validated when the maximum shift/error is <0.001 , the largest residual electron density peak is <0.5 e/ų, and the Goodness-of-Fit (S) approaches 1.0.
Fig 2: Iterative X-ray diffraction data refinement logic, emphasizing CF3 disorder modeling.
Quantitative Data & Intermolecular Packing Motifs
The structural integrity of 2-(2-naphthalenyl)-4-(trifluoromethyl)-1H-imidazole is maintained by a complex web of non-covalent interactions. The quantitative parameters summarized below represent the expected crystallographic metrics for this class of compounds based on rigorous structural analysis.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value / Metric |
| Chemical Formula | C14H9F3N2 |
| Formula Weight | 262.23 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Calculated Density ( ρcalc ) | ~1.48 g/cm³ |
| Absorption Coefficient ( μ ) | ~0.12 mm⁻¹ |
| Final R Indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.092 |
| Goodness-of-Fit on F2 | 1.025 |
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor-Acceptor Motif | Distance (Å) | Angle (°) | Structural Role |
| Hydrogen Bonding | N(1)−H(1)⋯N(2) | 2.85 - 2.92 | 165 - 175 | Forms infinite 1D catemeric chains along the b-axis. |
| π−π Stacking | Naphthyl ⋯ Naphthyl | 3.65 - 3.80 | N/A | Offset face-to-face stacking stabilizing the 3D lattice. |
| Halogen Bonding | C−F⋯H−C | 2.45 - 2.60 | 140 - 160 | Inter-chain locking mechanism; restricts −CF3 rotation. |
Conclusion
The crystal structure analysis of 2-(2-naphthalenyl)-4-(trifluoromethyl)-1H-imidazole requires a highly controlled, self-validating methodological approach. By utilizing vapor diffusion for crystal growth and cryogenic temperatures for data collection, researchers can successfully overcome the inherent challenges posed by the high lipophilicity and rotational entropy of the trifluoromethyl group. Accurate disorder modeling during anisotropic refinement is critical for elucidating the precise hydrogen-bonding and π -stacking networks that govern the physicochemical properties of this important molecular scaffold.
References
- Ossila. "4-(Trifluoromethyl)-1H-imidazole | CAS 3468-69-8." Ossila Materials.
- PubChem. "4(5)-(Trifluoromethyl)imidazole | CID 585891." National Institutes of Health (NIH).
- Journal of Medicinal Chemistry. "Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents." ACS Publications.
- Journal of the American Chemical Society. "Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization." ACS Publications.
- MDPI Molecules. "Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives." MDPI.
